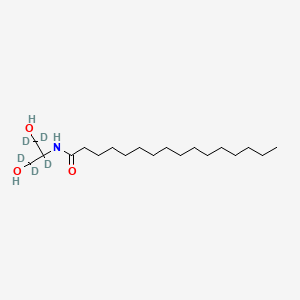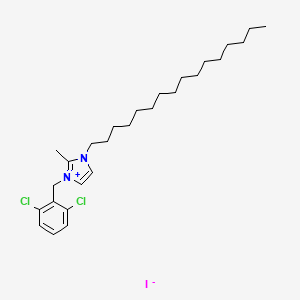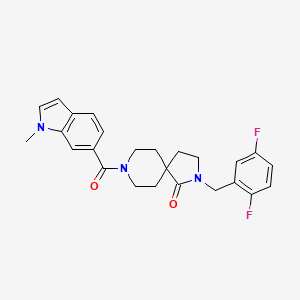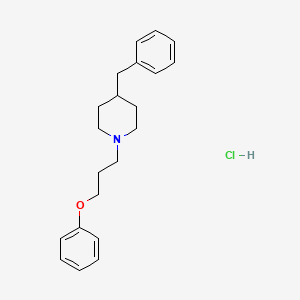
S1R agonist 2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S1R agonist 2 (hydrochloride) is a selective agonist of the sigma-1 receptor (S1R), a ligand-operated protein situated in the endoplasmic reticulum membranes. This compound has shown significant neuroprotective effects, particularly in the context of neurodegenerative diseases .
Preparation Methods
The synthesis of S1R agonist 2 (hydrochloride) involves several steps, including the use of specific reagents and reaction conditionsIndustrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
S1R agonist 2 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
S1R agonist 2 (hydrochloride) has a wide range of scientific research applications. In chemistry, it is used to study the sigma-1 receptor’s role in various biochemical pathways. In biology and medicine, it is investigated for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, it has applications in the study of cellular stress responses and mitochondrial function .
Mechanism of Action
The mechanism of action of S1R agonist 2 (hydrochloride) involves its binding to the sigma-1 receptor, which modulates the activity of several client proteins. This interaction leads to alterations in calcium signaling, reactive oxygen species production, and mitochondrial function. The compound’s effects are generally pro-survival and anti-apoptotic, contributing to its neuroprotective properties .
Comparison with Similar Compounds
S1R agonist 2 (hydrochloride) can be compared with other sigma-1 receptor agonists such as pridopidine and ANAVEX2-73. While all these compounds share the ability to modulate sigma-1 receptor activity, S1R agonist 2 (hydrochloride) is unique in its specific binding affinity and the particular pathways it influences. Similar compounds include AD186, AB21, and AB10, which also exhibit selective binding to the sigma-1 receptor but may differ in their pharmacokinetic properties and therapeutic potential .
Properties
Molecular Formula |
C21H28ClNO |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
4-benzyl-1-(3-phenoxypropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-3-8-19(9-4-1)18-20-12-15-22(16-13-20)14-7-17-23-21-10-5-2-6-11-21;/h1-6,8-11,20H,7,12-18H2;1H |
InChI Key |
NIEBKRGSJLBMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCOC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


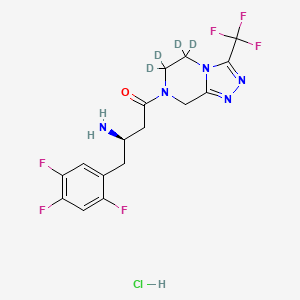
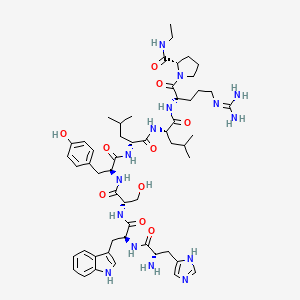

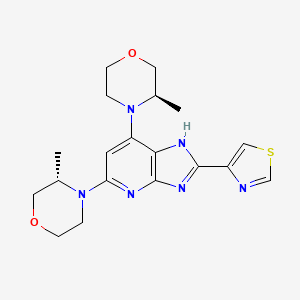
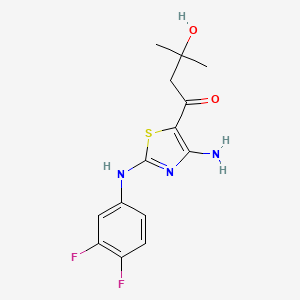
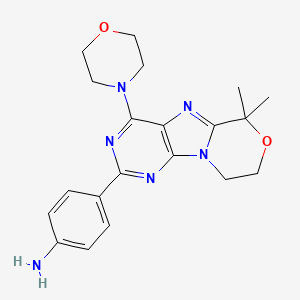
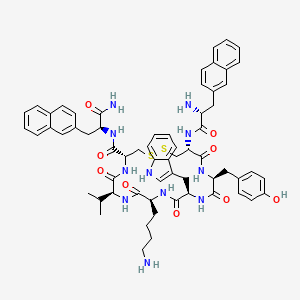

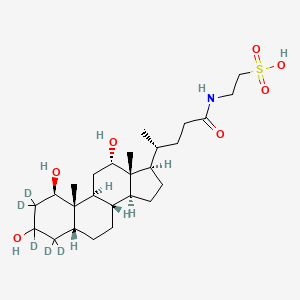
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
